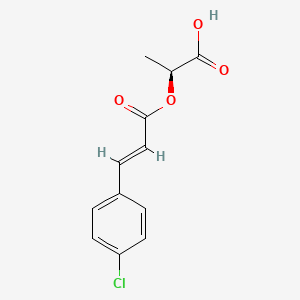

O-(4-Chlorocinnamoyl)phenyllactate

Beschreibung

Phenyllactate (C₉H₁₀O₃) is a phenylpropanoid metabolite derived from phenylalanine via phenylpyruvate reduction. It plays roles in microbial metabolism, host-microbiome interactions, and disease biomarkers (e.g., phenylketonuria, type 2 diabetes) . Its biosynthesis involves enzymes like phenyllactate dehydrogenase (fldH) and phenyllactate dehydratase (fldBC), as observed in Clostridium sporogenes and Lactobacillus species .

Eigenschaften

CAS-Nummer |

99473-64-0 |

|---|---|

Molekularformel |

C12H11ClO4 |

Molekulargewicht |

254.66 g/mol |

IUPAC-Name |

(2S)-2-[(E)-3-(4-chlorophenyl)prop-2-enoyl]oxypropanoic acid |

InChI |

InChI=1S/C12H11ClO4/c1-8(12(15)16)17-11(14)7-4-9-2-5-10(13)6-3-9/h2-8H,1H3,(H,15,16)/b7-4+/t8-/m0/s1 |

InChI-Schlüssel |

FDRHXXQUUFPDKT-IPWDFOCMSA-N |

SMILES |

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |

Isomerische SMILES |

C[C@@H](C(=O)O)OC(=O)/C=C/C1=CC=C(C=C1)Cl |

Kanonische SMILES |

CC(C(=O)O)OC(=O)C=CC1=CC=C(C=C1)Cl |

Synonyme |

CCPL O-(4-chlorocinnamoyl)phenyllactate O-(trans-para-chlorocinnamoyl)phenyllactate |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The table below compares phenyllactate with phenylacetate, phenylpyruvate, and other analogs based on biochemical properties, metabolic roles, and clinical relevance:

Key Findings:

- Metabolic Pathways : Phenyllactate and phenylacetate share upstream precursors (phenylalanine/phenylpyruvate) but diverge in downstream enzymes and products. Phenyllactate is reduced, while phenylacetate is decarboxylated .

- Microbial Roles : Phenyllactate is critical in anaerobic toluene biosynthesis in T. auensis and C. sporogenes, whereas phenylacetate is a direct precursor for toluene .

- Clinical Significance : Phenyllactate and phenylpyruvate are elevated in phenylketonuria (PKU), but phenyllactate also correlates with cardiovascular disease (CAD) and type 2 diabetes (T2DM) risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.